molecular formula C21H28ClN9O3 B14157834 4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride CAS No. 3786-88-7

4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride

Cat. No.: B14157834
CAS No.: 3786-88-7
M. Wt: 490.0 g/mol
InChI Key: ULTHWRXVHDNLCK-UHFFFAOYSA-N
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Description

4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple pyrrole rings and amino groups, making it a subject of interest in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride involves multiple steps, starting from the preparation of the pyrrole rings. The process typically includes:

    Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, where the pyrrole rings react with amines under controlled conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, where the intermediate products are combined under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized pyrrole derivatives.

Scientific Research Applications

4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of multiple amino and carbamoyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-amino-N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide
  • **N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide

Uniqueness

The unique structure of 4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride, with its multiple pyrrole rings and amino groups, distinguishes it from similar compounds. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

3786-88-7

Molecular Formula

C21H28ClN9O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H27N9O3.ClH/c1-28-9-12(22)6-15(28)20(32)26-14-8-17(30(3)11-14)21(33)27-13-7-16(29(2)10-13)19(31)25-5-4-18(23)24;/h6-11H,4-5,22H2,1-3H3,(H3,23,24)(H,25,31)(H,26,32)(H,27,33);1H

InChI Key

ULTHWRXVHDNLCK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)N.Cl

Origin of Product

United States

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